molecular formula C6H8ClFN2 B1532524 (2-Fluoropyridin-3-yl)methanamine hydrochloride CAS No. 859164-64-0

(2-Fluoropyridin-3-yl)methanamine hydrochloride

Cat. No. B1532524
M. Wt: 162.59 g/mol
InChI Key: GKCYUJQLRJHZDQ-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Add concentrated HCl (0.46 mL) to a suspension 2-fluoro-nicotinonitrile (0.34 g, 2.8 mmol) and 5% Pd/C (0.5 g) in methanol (10 mL) at RT. Stir suspension under an atmosphere of hydrogen at 1 atm. For 6 hours. Filter reaction mixture and concentrate the filtrate. Add ether to the residue, bubble HCl gas through the suspension, filter precipitate, and dry to give the title compound (0.37 g, 82%). MS (ES) 127.1 (M+1)+. 1H NMR (400 MHz, DMSO) δ: 8.65 (brs, 3H), 8.24 (m, 1H), 8.16 (m, 1H), 7.41 (m, 1H), 4.06 (m, 2H).
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[N:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6]>CO.[Pd]>[ClH:1].[F:2][C:3]1[C:4]([CH2:5][NH2:6])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.34 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=N1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir suspension under an atmosphere of hydrogen at 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
Add ether to the residue, bubble HCl gas through the suspension
FILTRATION
Type
FILTRATION
Details
filter precipitate
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.FC1=NC=CC=C1CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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